

# Application Notes and Protocols for In Vitro Cytotoxicity Assays of Tesirine ADCs

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## Compound of Interest

Compound Name: *Tesirine*

Cat. No.: *B3181916*

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## Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. **Tesirine**, a pyrrolobenzodiazepine (PBD) dimer, is a highly potent cytotoxic agent used as a payload in several ADCs, such as Loncastuximab **tesirine** (ADCT-402). PBD dimers exert their cytotoxic effect by cross-linking DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis.

These application notes provide detailed protocols for assessing the in vitro cytotoxicity of **Tesirine** ADCs. The primary objectives of these assays are to determine the potency (e.g., IC<sub>50</sub> value) of the ADC against a panel of cancer cell lines and to understand its mechanism of action. The following sections detail the principles of relevant assays, step-by-step experimental protocols, and guidance on data interpretation.

## Principles of Key In Vitro Cytotoxicity Assays

A comprehensive in vitro evaluation of **Tesirine** ADCs typically involves a combination of assays to assess cell viability, apoptosis, and the bystander effect.

- **Cell Viability Assays** (e.g., MTT, MTS, CellTiter-Glo®): These assays measure the metabolic activity of a cell population, which serves as an indicator of cell viability. For instance, the

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

- **Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining):** These assays are used to differentiate between healthy, apoptotic, and necrotic cells. During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled and used to detect apoptotic cells via flow cytometry. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells. Therefore, cells that are Annexin V positive and PI negative are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
- **Bystander Effect Assays:** This assay evaluates the ability of an ADC's payload, once released from the target antigen-positive cell, to kill neighboring antigen-negative cells. This is a crucial property for efficacy in heterogeneous tumors. The bystander effect can be assessed using co-culture models of antigen-positive and antigen-negative cells or by transferring conditioned media from ADC-treated antigen-positive cells to antigen-negative cells.

## Data Presentation: Cytotoxic Activity of Loncastuximab Tesirine

The following table summarizes the in vitro cytotoxic activity of Loncastuximab **tesirine** (ADCT-402) against a panel of B-cell lymphoma cell lines. The data is presented as the half-maximal inhibitory concentration (IC<sub>50</sub>), which is the concentration of the drug that inhibits cell growth by 50%.

Cell Line	Lymphoma Subtype	IC50 (pM)
ABC-DLBCL		
HBL1	~10	
OCI-Ly3	~20	
OCI-Ly10	~50	
TMD8	~30	
U2932	~1000	
GCB-DLBCL		
DOHH2	~1	
FARAGE	~3	
HT	~2	
OCI-Ly1	~5	
OCI-Ly7	~3	
OCI-Ly19	~2	
Pfeiffer	~1000	
SU-DHL-4	~1	
SU-DHL-5	~10	
SU-DHL-6	~1	
SU-DHL-16	~100	
Toledo	~3	
Mantle Cell Lymphoma		
Granta-519	~1	
JEKO-1	~1	
Mino	~2	

REC-1	~1000
Z-138	~1
Marginal Zone Lymphoma	
KARPAS-1718	~10
VL51	~3
Follicular Lymphoma	
DOHH2	~1
SU-DHL-4	~1

Note: The IC50 values are approximate and based on data from published studies. Actual values may vary depending on experimental conditions.

## Experimental Protocols

### Cell Viability Assay (MTT Assay)

This protocol describes a method for determining the cytotoxicity of a **Tesirine** ADC using the MTT assay.

Materials:

- CD19-positive B-cell lymphoma cell lines (e.g., Ramos, Raji)
- CD19-negative cell line (e.g., Jurkat) for specificity testing
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **Tesirine** ADC (e.g., Loncastuximab **tesirine**)
- Isotype control ADC (non-binding antibody with the same payload)
- Free **Tesirine** payload (SG3199)
- 96-well flat-bottom cell culture plates

- MTT solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- Phosphate-Buffered Saline (PBS)
- Microplate reader

Protocol:

- Cell Seeding:
  - Harvest and count the cells.
  - Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu$ L of complete medium.
  - Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Compound Treatment:
  - Prepare serial dilutions of the **Tesirine** ADC, isotype control ADC, and free payload in complete medium. A suggested starting concentration range is 1 pM to 100 nM.
  - After 24 hours, carefully remove 50  $\mu$ L of medium from each well and add 50  $\mu$ L of the diluted compounds. Include untreated control wells (medium only).
  - Incubate the plate for 96 hours at 37°C and 5% CO<sub>2</sub>.
- MTT Addition and Incubation:
  - After the incubation period, add 20  $\mu$ L of MTT solution (5 mg/mL) to each well.
  - Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
- Formazan Solubilization:
  - Carefully aspirate the medium from each well without disturbing the formazan crystals.

- Add 150  $\mu$ L of solubilization buffer to each well to dissolve the formazan crystals.
- Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
- Data Acquisition:
  - Read the absorbance at 570 nm using a microplate reader.
- Data Analysis:
  - Subtract the absorbance of the blank wells (medium only) from all other readings.
  - Calculate the percentage of cell viability for each concentration relative to the untreated control wells.
  - Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.

## Apoptosis Assay (Annexin V/PI Staining)

This protocol outlines the detection of apoptosis induced by a **Tesirine** ADC using Annexin V and PI staining followed by flow cytometry.

Materials:

- CD19-positive B-cell lymphoma cell lines
- **Tesirine** ADC
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer

Protocol:

- Cell Treatment:

- Seed cells in a 6-well plate at an appropriate density and allow them to attach overnight (if adherent) or stabilize (if suspension).
- Treat the cells with the **Tesirine** ADC at concentrations around the IC50 value for 48-72 hours. Include an untreated control.
- Cell Harvesting and Washing:
  - Harvest the cells (including any floating cells in the supernatant for adherent lines).
  - Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
- Staining:
  - Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
  - Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
  - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Sample Preparation for Flow Cytometry:
  - Add 400 µL of 1X Binding Buffer to each tube.
- Data Acquisition and Analysis:
  - Analyze the samples on a flow cytometer within 1 hour of staining.
  - Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up the compensation and gates.
  - Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).<sup>[1]</sup>

## Bystander Effect Assay (Co-culture Method)

This protocol describes a method to assess the bystander killing effect of a **Tesirine** ADC.

Materials:

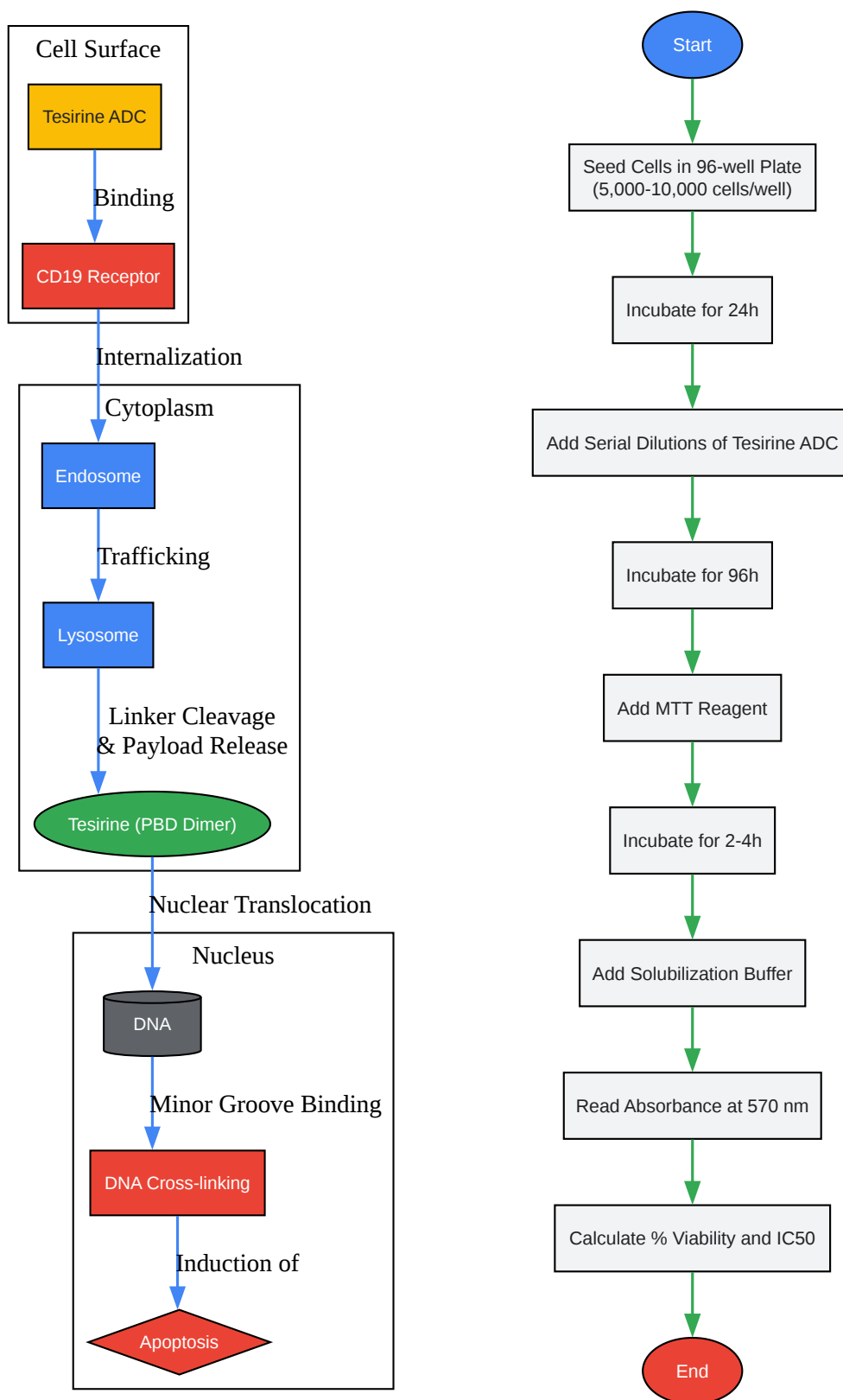
- Antigen-positive (Ag+) cell line (e.g., CD19-positive)
- Antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP-labeled Jurkat cells)
- **Tesirine** ADC
- 96-well plates
- Fluorescence microscope or plate reader

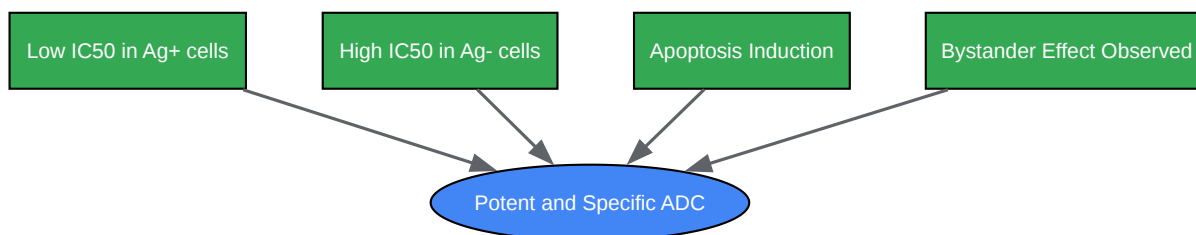
#### Protocol:

- Cell Seeding:
  - Co-seed the Ag+ and Ag- GFP-labeled cells in a 96-well plate at a defined ratio (e.g., 1:1).
  - Include control wells with only the Ag- GFP-labeled cells.
  - Allow the cells to adhere or stabilize overnight.
- ADC Treatment:
  - Treat the co-cultures and the Ag- only cultures with a serial dilution of the **Tesirine** ADC.
  - Incubate the plate for 96-120 hours.
- Viability Assessment:
  - Assess the viability of the Ag- GFP-labeled cells by quantifying the GFP signal using a fluorescence plate reader or by imaging and counting the fluorescent cells.
  - A significant reduction in the GFP signal in the co-culture wells compared to the Ag- only wells indicates a bystander effect.

## Mandatory Visualizations







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## References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
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